

A Comparative Guide to the Characterization of 1-(2-Bromophenylsulfonyl)-1H-pyrazole

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Compound of Interest

Compound Name: 1-(2-Bromophenylsulfonyl)-1H-pyrazole

Cat. No.: B1294171

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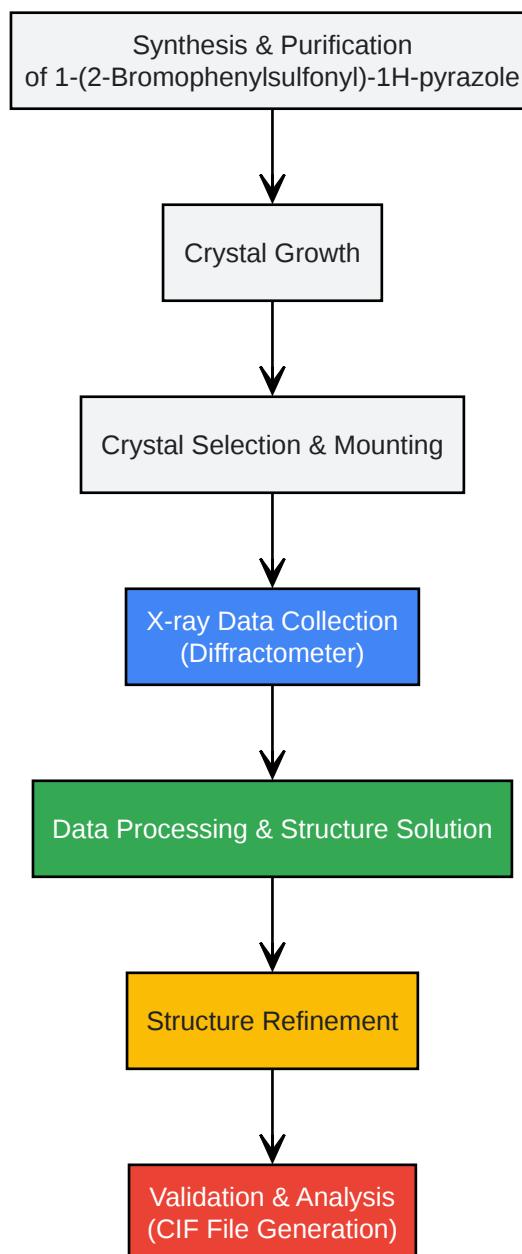
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the characterization of **1-(2-Bromophenylsulfonyl)-1H-pyrazole**, with a primary focus on X-ray crystallography. While specific crystallographic data for this compound is not publicly available in the searched databases, this document outlines the expected experimental protocols and data in comparison to alternative analytical techniques commonly employed for the characterization of pyrazole derivatives. Pyrazole derivatives are significant in medicinal chemistry, exhibiting a wide range of pharmacological activities.[1]

Comparison of Characterization Techniques

The structural elucidation of novel compounds like **1-(2-Bromophenylsulfonyl)-1H-pyrazole** relies on a combination of analytical methods. While techniques like NMR and IR spectroscopy provide essential information about the molecular structure and functional groups, single-crystal X-ray crystallography offers an unambiguous determination of the three-dimensional atomic arrangement in the solid state.[1]

Workflow for X-ray Crystallography



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Caption: Experimental workflow for single-crystal X-ray crystallography.

Table 1: Comparison of Analytical Techniques for the Characterization of Pyrazole Derivatives

Technique	Information Provided	Advantages	Limitations
Single-Crystal X-ray Crystallography	Precise 3D molecular structure, bond lengths, bond angles, torsion angles, crystal packing, and intermolecular interactions. [2]	Provides definitive structural proof.	Requires a suitable single crystal, which can be difficult to grow.
Nuclear Magnetic Resonance (NMR) Spectroscopy	Information about the chemical environment of magnetically active nuclei (e.g., ¹ H, ¹³ C), connectivity of atoms, and stereochemistry in solution. [3]	Non-destructive, provides detailed information about molecular structure in solution.	Does not provide information on bond lengths or angles; solid-state structure may differ.
Infrared (IR) Spectroscopy	Identification of functional groups present in the molecule based on their characteristic vibrational frequencies. [3]	Fast, simple, and non-destructive.	Provides limited information about the overall molecular structure.
Mass Spectrometry (MS)	Determination of the molecular weight and elemental composition of the molecule.	High sensitivity, provides information on molecular formula.	Does not provide information on the 3D structure or connectivity.

Experimental Protocols

1. Single-Crystal X-ray Crystallography

The determination of the crystal structure of **1-(2-Bromophenylsulfonyl)-1H-pyrazole** would involve the following steps:

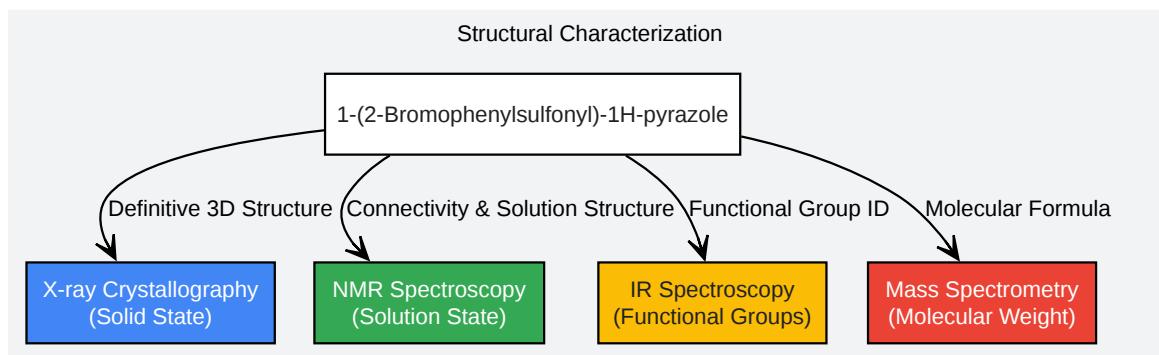
- **Synthesis and Crystallization:** The compound would first be synthesized and purified. Suitable single crystals for X-ray diffraction would then be grown, often by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot saturated solution.[4]
- **Crystal Selection and Mounting:** A well-formed, single crystal of appropriate size would be selected under a microscope and mounted on a goniometer head.[1]
- **Data Collection:** The mounted crystal is cooled in a stream of cold nitrogen to reduce thermal motion.[1] X-ray diffraction data are collected using a diffractometer, which rotates the crystal in an X-ray beam and records the diffraction pattern.[2]
- **Structure Solution and Refinement:** The collected diffraction data is processed to determine the unit cell dimensions and space group.[2] The crystal structure is then solved using direct methods or Patterson methods and refined to obtain an accurate molecular model.

2. Alternative Characterization Methods

For comparison, other spectroscopic methods would be employed:

- **^1H and ^{13}C NMR Spectroscopy:** The compound would be dissolved in a suitable deuterated solvent, and spectra would be recorded on an NMR spectrometer. The chemical shifts, coupling constants, and integration of the signals would be analyzed to confirm the proposed structure.[3]
- **IR Spectroscopy:** A small amount of the solid sample would be analyzed using an IR spectrometer to identify characteristic absorption bands corresponding to the functional groups present, such as the sulfonyl group (S=O) and the aromatic rings.[3]
- **Mass Spectrometry:** The molecular weight of the compound would be determined by a mass spectrometer, which would also provide information about its fragmentation pattern, aiding in structural confirmation.

Comparison of Characterization Methods



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Caption: Comparison of analytical methods for structural elucidation.

Anticipated Crystallographic Data for 1-(2-Bromophenylsulfonyl)-1H-pyrazole

Based on crystallographic studies of similar pyrazole-containing molecules, the following data would be expected from a successful X-ray diffraction experiment.

Table 2: Hypothetical Crystallographic Data and Structural Parameters

Parameter	Expected Value/Information
Crystal System	e.g., Monoclinic, Orthorhombic[1]
Space Group	e.g., P2 ₁ /c, P-1[1][4]
Unit Cell Dimensions	a, b, c (Å) and α, β, γ (°)
Volume (V)	Å ³
Z	Number of molecules per unit cell
Calculated Density (ρ)	g/cm ³
Bond Lengths (e.g., S-N, S-O, C-Br)	In Ångstroms (Å)
Bond Angles (e.g., O-S-O, C-S-N)	In degrees (°)
Torsion Angles	Describing the conformation of the molecule

In conclusion, while a specific crystal structure for **1-(2-Bromophenylsulfonyl)-1H-pyrazole** is not yet reported in the searched literature, a comprehensive characterization would rely on single-crystal X-ray crystallography to provide definitive three-dimensional structural information. This data, in conjunction with other spectroscopic techniques, is crucial for understanding the structure-activity relationships of this and other bioactive pyrazole derivatives.

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